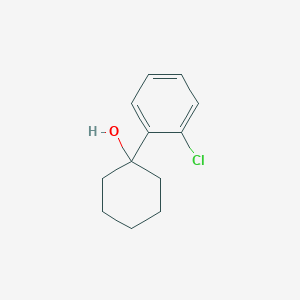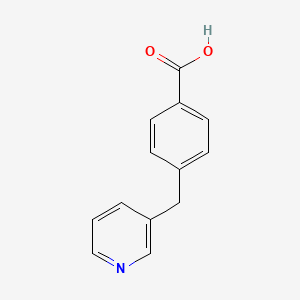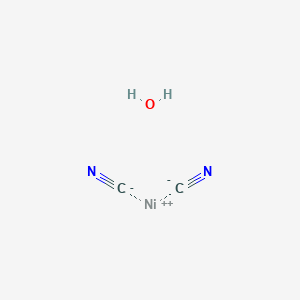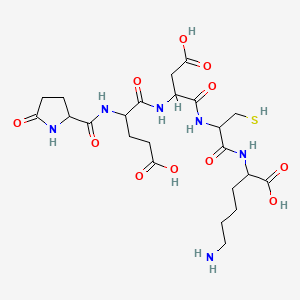
Pregnenediol Sulfate Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregnenediol Sulfate Sodium is a steroid metabolite derived from pregnenolone. It is a sulfated steroid, meaning it has undergone a sulfation process, which is a phase II metabolism reaction. This compound is known for its role as a neurosteroid, modulating various ion channels, transporters, and enzymes .
准备方法
Synthetic Routes and Reaction Conditions
Pregnenediol Sulfate Sodium is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme . The sulfation process involves the addition of a sulfate group to the pregnenolone molecule, typically using sulfotransferase enzymes and 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and ensure the compound meets the required standards for pharmaceutical or research use .
化学反应分析
Types of Reactions
Pregnenediol Sulfate Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized steroids, while reduction can produce reduced steroids. Substitution reactions can result in a variety of substituted steroid derivatives .
科学研究应用
Pregnenediol Sulfate Sodium has a wide range of scientific research applications, including:
作用机制
Pregnenediol Sulfate Sodium exerts its effects by modulating various ion channels, transporters, and enzymes. It acts as a negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . Additionally, it interacts with other receptors and ion channels, influencing neuronal activity and providing neuroprotective effects .
相似化合物的比较
Similar Compounds
Pregnenolone Sulfate: A closely related steroid that is also a sulfated derivative of pregnenolone.
Dehydroepiandrosterone Sulfate (DHEA-S): Another sulfated steroid that shares similar properties and functions.
Uniqueness
Pregnenediol Sulfate Sodium is unique due to its specific sulfation pattern and its distinct effects on ion channels and receptors. While similar compounds like Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate share some properties, this compound has unique interactions and effects that make it valuable for specific research and therapeutic applications .
属性
分子式 |
C21H33NaO5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
sodium;[17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI 键 |
JLKPXOMJAHGBHE-UHFFFAOYSA-M |
规范 SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)


![4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12293389.png)

![2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B12293403.png)
